Rilapladib

Übersicht

Beschreibung

Rilapladib is a small molecule drug developed through a collaboration between Human Genome Sciences and GlaxoSmithKline. This compound has been investigated for its potential in treating atherosclerosis and Alzheimer’s disease due to its anti-inflammatory and anti-oxidative properties .

Vorbereitungsmethoden

Die Synthese von Rilapladib umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen. Die genauen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden in den Einzelheiten nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung von fluorierten aromatischen Verbindungen und verschiedene Schutzgruppenstrategien beinhaltet, um das Endprodukt zu erhalten . Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Synthesewege umfassen, um eine hohe Ausbeute und Reinheit sowie eine Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Rilapladib durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann einer oxidativen Degradation unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner aromatischen Ringe. Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören starke Säuren oder Basen, Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

Rilapladib is a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor that has been investigated for potential applications in Alzheimer's disease and atherosclerosis . Lp-PLA2, also known as plasma platelet-activating factor acetyl hydrolase, is an enzyme released into the blood by monocytes/macrophages and is associated with LDL cholesterol . It exhibits pro-inflammatory and oxidative properties and is linked to the formation of atherosclerotic plaques .

Alzheimer's Disease

This compound has been evaluated as a potential treatment to slow the progression of Alzheimer's disease (AD) . A 24-week study investigated the effects of this compound on cognition, mechanistic, and disease-related biomarkers in subjects with possible mild AD and neuroimaging evidence of cerebrovascular disease .

Methods:

- 124 subjects with possible mild AD and neuroimaging evidence of cerebrovascular disease were randomized to either a placebo or 250mg of this compound once daily for 24 weeks, in addition to stable background acetylcholinesterase inhibitor and/or memantine .

- The study assessed the safety and tolerability of this compound and its effects on cognition and disease-related biomarkers .

- The primary endpoints were cerebrospinal fluid (CSF) amyloid-beta peptide 1-42 (Aβ 1-42) and CogState executive function/working memory (EF/WM) composite score at week 24 .

Results:

- This compound was well-tolerated, with no significant safety concerns .

- A significant difference from the placebo was observed for this compound on change from baseline in EF/WM (effect size, 0.45; P = .026) .

- There was no significant difference between groups in the change from baseline in CSF Aβ 1-42 (P = .133) .

- Preliminary evidence of effects was detected on other mechanistic (albumin quotient) and disease-related biomarkers (tau/P-tau and neurofilament light chain) .

- The data provide initial evidence supporting Lp-PLA2 inhibition as a novel treatment for dementia .

- This compound may reduce the production of pro-inflammatory and toxic mediators, potentially restoring blood-brain barrier (BBB) integrity and reducing its permeability .

- Resultant effects may include reduced levels of neuroinflammation/toxicity and reductions in CNS Aβ, either through a reduction in influx or a restoration of efflux mechanisms .

Data Table: Effects on CSF Aβ 1–42

| Biomarker * | Treatment | N | Adjusted mean (SE) | Difference vs. placebo †, Δ (95% CI) | Posterior probability Δ < 0 |

|---|---|---|---|---|---|

| CSF Aβ 1–42 (ng/L) | Placebo | 53 | −6.3 (18.10) | ||

| This compound 250 mg | 48 | 33.6 (19.02) | 39.8 (−12.4, 92.0) P = .133 ‡ | 0.934 (Δ > 0) |

Atherosclerosis

This compound was initially developed for atherosclerosis . Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification .

Mechanism of Action:

- Inhibition of Lp-PLA2 can reduce peripheral measures of inflammation .

- Inhibition of the Lp-PLA2 enzyme is expected to stop the buildup of fatty streaks by inhibiting the formation of lysophosphatidylcholine .

- Lp-PLA2 levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women .

- Plasma Lp-PLA2 levels tend to be elevated in individuals at risk of developing accelerated atherosclerosis and clinical cardiovascular events .

Wirkmechanismus

Rilapladib exerts its effects by inhibiting the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with low-density lipoprotein (LDL) cholesterol and is involved in the formation of atherosclerotic plaques. By inhibiting Lp-PLA2, this compound reduces the production of pro-inflammatory and oxidative molecules, thereby preventing plaque formation and progression . This mechanism is also thought to be beneficial in Alzheimer’s disease by reducing cerebrovascular inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Rilapladib ähnelt anderen Lp-PLA2-Inhibitoren wie Darapladib und SNP318. Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Biologische Aktivität

Rilapladib (SB-659032) is a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor that has been investigated primarily for its potential in treating Alzheimer's disease (AD). This compound aims to slow the progression of AD by targeting neuroinflammation and cerebrovascular disease, which are significant contributors to cognitive decline.

This compound inhibits Lp-PLA2, an enzyme implicated in the inflammatory processes associated with neurodegenerative diseases. By reducing the activity of this enzyme, this compound is hypothesized to decrease the production of pro-inflammatory mediators, thereby potentially restoring blood-brain barrier (BBB) integrity and reducing neuroinflammation. This mechanism is essential as neuroinflammation is a critical factor in the pathogenesis of AD .

Phase 2 Clinical Trials

A notable study involved 124 participants with mild to moderate AD, who were randomized to receive either 250 mg of this compound or a placebo daily for 24 weeks. The primary endpoints included changes in cerebrospinal fluid (CSF) levels of amyloid-beta peptide 1-42 (Aβ 1-42) and cognitive function measured through executive function/working memory composite scores.

Key Findings:

- Cognitive Improvement: this compound showed a significant improvement in executive function/working memory compared to placebo (effect size = 0.45, P = .026) after 24 weeks.

- Biomarker Analysis: No significant difference was observed in CSF Aβ 1-42 levels between the this compound and placebo groups (P = .133). However, preliminary effects were noted on other biomarkers related to disease progression, such as tau and neurofilament light chain .

Safety and Tolerability

The same study reported that this compound was well tolerated among participants, with no significant safety concerns raised during the trial period. Early withdrawal rates were comparable between the this compound and placebo groups, indicating a favorable safety profile .

Summary of Clinical Trial Results

| Parameter | Placebo Group | This compound Group | Difference |

|---|---|---|---|

| N | 53 | 48 | |

| CSF Aβ 1–42 (ng/L) | -6.3 (18.10) | 33.6 (19.02) | Δ = 39.8 (−12.4, 92.0) |

| Executive Function Score | Baseline | Baseline | Improvement noted |

| Safety Concerns | Minimal | Minimal | No significant issues |

Biomarker Changes Over Time

| Biomarker | Baseline Measurement | End of Study Measurement | Change from Baseline |

|---|---|---|---|

| CSF Aβ 1–42 | Varies | Varies | Not significant |

| Tau Levels | Varies | Varies | Preliminary evidence noted |

Case Study: Efficacy in Mild Alzheimer's Disease

In a study published by Maher-Edwards et al. (2015), this compound was administered to patients with mild AD over a period of six months. The results indicated improvements in cognitive functions related to executive tasks, although changes in amyloid biomarkers did not reach statistical significance.

Implications for Future Research

The findings suggest that while this compound may enhance cognitive performance in specific areas, further research is necessary to clarify its effects on amyloid pathology and overall disease progression in AD patients.

Eigenschaften

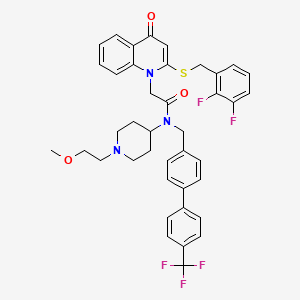

IUPAC Name |

2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38F5N3O3S/c1-51-22-21-46-19-17-32(18-20-46)47(24-27-9-11-28(12-10-27)29-13-15-31(16-14-29)40(43,44)45)37(50)25-48-35-8-3-2-6-33(35)36(49)23-38(48)52-26-30-5-4-7-34(41)39(30)42/h2-16,23,32H,17-22,24-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBGCSGCRSCFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38F5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194281 | |

| Record name | Rilapladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rilapladib is a Lp-PLA2 inhibitor. Lp-PLA2 has been found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. Moreover, enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women. As such, plasma Lp-PLA2 levels tend to be elevated in those individuals who are considered to be at risk of developing accelerated atherosclerosis and clinical cardiovascular events. Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis. | |

| Record name | Rilapladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

412950-08-4 | |

| Record name | Rilapladib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412950-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilapladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412950084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilapladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilapladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILAPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14CWE893Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.